molecular formula C10H12Na2O5 B073753 Disodium cantharidin CAS No. 1465-77-6

Disodium cantharidin

カタログ番号: B073753
CAS番号: 1465-77-6
分子量: 258.18 g/mol
InChIキー: JFALSOLNDKMHAL-CSYCBQNYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium cantharidinate (C10H10Na2O4) is a sodium salt derivative of cantharidin, a natural terpenoid originally isolated from blister beetles (Mylabris spp.). It is a key component in traditional Chinese medicine (TCM) formulations such as Delisheng injection and Aidi injection, which are clinically used for their antitumor properties . Disodium cantharidinate exerts anticancer effects by inducing apoptosis, modulating signaling pathways (e.g., MAPK), and enhancing chemosensitivity in resistant cancers . Its mechanism involves targeting protein phosphatase 2A (PP2A), a critical regulator of cellular processes like proliferation and apoptosis .

準備方法

Synthetic Routes and Reaction Conditions: Cantharidic Acid (sodium salt) can be synthesized through the hydrolysis of cantharidin. The process involves the reaction of cantharidin with a sodium hydroxide solution, leading to the formation of Cantharidic Acid (sodium salt). The reaction is typically carried out under controlled conditions to ensure the complete conversion of cantharidin to its sodium salt form .

Industrial Production Methods: Industrial production of Cantharidic Acid (sodium salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the production process .

化学反応の分析

反応の種類: カンタリジン酸 (ナトリウム塩) は、主に加水分解反応を起こします。また、使用される試薬や条件に応じて、酸化反応や還元反応にも参加することができます。

一般的な試薬と条件:

主要な生成物: 加水分解反応の主要な生成物は、カンタリジン酸 (ナトリウム塩) です。 その他の誘導体は、適用される特定の反応や条件に応じて、さらなる化学修飾によって形成される可能性があります。 .

4. 科学研究への応用

カンタリジン酸 (ナトリウム塩) は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Bladder Cancer

Disodium cantharidin has been studied for its effects on bladder cancer. A study involving peripheral blood-derived dendritic cells from patients with bladder carcinoma showed that this compound significantly enhances dendritic cell maturation and function, which is crucial for initiating anti-tumor immunity. The compound also inhibited the growth of bladder cancer cells and induced apoptosis .

Non-Small Cell Lung Cancer

A meta-analysis examined the use of this compound combined with vitamin B6 injections alongside platinum-based chemotherapy for advanced non-small cell lung cancer. The results indicated improved objective response rates and performance scores compared to chemotherapy alone. The combination therapy also reduced chemotherapy-related side effects such as leukopenia and thrombocytopenia .

Hepatocellular Carcinoma

This compound has shown potential in treating hepatocellular carcinoma by inducing apoptosis and enhancing immune responses. It operates through mechanisms that include blocking cell cycle progression and reversing multidrug resistance in cancer cells .

Case Studies

Study Cancer Type Findings
Bladder CancerEnhanced dendritic cell maturation; inhibited BIU-87 cell proliferationSupports this compound's role in bladder cancer therapy
Non-Small Cell Lung CancerImproved response rates; reduced side effects with combination therapyValidates adjunctive use in chemotherapy
Hepatocellular CarcinomaInduced apoptosis; enhanced immune functionSuggests efficacy in liver cancer treatment

作用機序

カンタリジン酸 (ナトリウム塩) は、タンパク質ホスファターゼ PP1 と PP2A を阻害することによってその効果を発揮します。 この阻害は、ERK1/2、p38、JNK1/2 などの様々なシグナル伝達経路の上方制御につながります。 . この化合物は、カスパーゼ経路を活性化し、細胞周期の進行を阻害することによって、癌細胞でアポトーシスを誘発します。 . その作用機序に関与する分子標的と経路は、癌研究と治療開発において貴重なツールとなっています。

類似の化合物:

独自性: カンタリジン酸 (ナトリウム塩) は、PP1 と PP2A を選択的に阻害するという独自性を持っており、タンパク質リン酸化とその細胞プロセスにおける役割を研究するための貴重な化合物となっています。 カンタリジンと比べて毒性が低いため、研究や潜在的な治療用途のためのより安全な代替手段となっています。 .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Cantharidin

  • Structure: A bicyclic terpenoid anhydride (C10H12O4).
  • Mechanism : Potent PP2A inhibitor (IC50 = 0.16 µM) with moderate selectivity over PP1 (IC50 = 1.7 µM) .
  • Toxicity : High mammalian toxicity (e.g., renal failure, oral ulcers) limits clinical use .
  • Applications: Preclinical efficacy in breast cancer, leukemia, and melanoma via MAPK pathway modulation .

Norcantharidin

  • Structure : Demethylated analog of cantharidin (C8H8O4).
  • Mechanism : Retains PP2A inhibition (IC50 ≈ 0.2 µM) but with reduced hepatotoxicity due to altered metabolic processing .
  • Toxicity : Lower incidence of severe side effects compared to cantharidin .
  • Applications : Clinically used in China for hepatocellular and gastric cancers .

Norcantharimides

  • Structure: Maleimide-modified derivatives of norcantharidin.
  • Mechanism : Increased chemical stability but reduced biological activity (e.g., lower phosphatase inhibition) compared to cantharidin .
  • Toxicity : Improved safety profile due to reduced reactivity .
  • Applications : Experimental models for sustainable drug design .

Endothall

  • Structure : A synthetic analog (C8H10O5) used as an herbicide.
  • Mechanism : Shares PP2A-binding affinity but lacks anticancer specificity .
  • Applications : Agricultural use, with minimal therapeutic relevance .

Acylthiourea Derivatives and Cantharidinamides

  • Structure : Ring-opened derivatives with substituted amide groups.
  • Mechanism : Retain apoptosis-inducing activity but require structural optimization for potency .
  • Toxicity : Reduced cytotoxicity in hepatocytes compared to parent compounds .
  • Applications : Experimental leads for targeted cancer therapy .

Comparative Data Table

Compound PP2A IC50 (µM) PP1 IC50 (µM) Key Toxicity Clinical Use
Disodium Cantharidinate ~0.2* ~2.0* Moderate (renal) Bladder cancer, TNBC
Cantharidin 0.16 1.7 Severe (multiorgan) Preclinical models
Norcantharidin 0.2 2.5 Low (GI distress) Hepatocellular carcinoma
Norcantharimides >10 >10 Minimal Experimental
Endothall 0.3 3.0 Low (herbicide) Agricultural

*Estimated based on structural similarity to cantharidin.

Key Research Findings

  • Structural Determinants: The anhydride moiety in cantharidin is critical for PP2A inhibition. Modifications (e.g., maleimide in norcantharimides) reduce activity but improve safety .
  • Toxicity Reduction: Norcantharidin and acylthiourea derivatives exhibit lower hepatotoxicity by minimizing reactive oxygen species (ROS) generation .
  • Clinical Advantage : Disodium cantharidinate enhances chemosensitivity in cisplatin-resistant cancers by repressing PTPN1 and activating caspase-3 .

生物活性

Disodium cantharidinate (DC) is a derivative of cantharidin, a natural compound obtained from blister beetles, known for its significant biological activities, particularly in oncology. This article will delve into the biological activity of disodium cantharidinate, focusing on its anticancer properties, mechanisms of action, and clinical applications.

Overview of Disodium Cantharidinate

Disodium cantharidinate is primarily used in traditional medicine and has gained attention for its potential therapeutic effects against various cancers. Its mechanisms involve apoptosis induction, cell cycle arrest, and modulation of immune responses.

  • Apoptosis Induction : Disodium cantharidinate has been shown to induce apoptosis in cancer cells through various pathways. For instance, it targets the epidermal growth factor receptor (EGFR), leading to increased apoptotic rates in triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, inhibiting cell proliferation by affecting cyclin-dependent kinases (CDKs) and promoting the activation of tumor suppressor proteins .
  • Immune Modulation : Studies have indicated that disodium cantharidinate influences dendritic cells, enhancing their ability to present antigens and activate T-cells, which may contribute to its anticancer effects .

In Vitro Studies

StudyCell TypeConcentrationKey Findings
Wang et al. (2020)MDA-MB-2310.5–25 μMIncreased apoptosis rates; enhanced expression of apoptotic markers .
Liu et al. (2020)Human liver LO2 cells6.25–100 μMInduced oxidative stress markers; altered expression of ER stress-related proteins .
Zhou et al. (2015)Male Sprague-Dawley rats0.5 mL/kgInhibition of CYP450 enzymes; hepatotoxic effects observed .

In Vivo Studies

Disodium cantharidinate has been evaluated in various animal models, demonstrating its efficacy against tumors while also highlighting potential hepatotoxicity.

  • Hepatotoxicity : High doses in rats led to increased liver weight and elevated serum transaminases, indicating liver damage .
  • Tumor Growth Inhibition : In models of lung cancer, DC combined with chemotherapy showed improved response rates compared to chemotherapy alone .

Case Studies and Clinical Applications

  • Treatment of Non-Small-Cell Lung Cancer (NSCLC) : A meta-analysis indicated that disodium cantharidinate combined with chemotherapy significantly improved objective response rates and reduced side effects such as leukopenia and thrombocytopenia .
  • Molluscum Contagiosum Treatment : Cantharidin has been effectively used for treating molluscum contagiosum in children, demonstrating a high satisfaction rate among caregivers despite some adverse effects like blistering .

Safety and Adverse Effects

While disodium cantharidinate shows promising anticancer properties, safety concerns persist due to its hepatotoxic potential and other side effects such as blistering and pain during application . Continuous monitoring and further studies are necessary to establish safe dosage guidelines.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of disodium cantharidin in cancer cells, and how are they experimentally validated?

this compound primarily inhibits protein phosphatase 2A (PP2A), a serine/threonine phosphatase regulating cell cycle progression and apoptosis. Validation involves competitive binding assays (e.g., radiolabeled cantharidin displacement) and enzymatic activity tests using PP2A-specific substrates like phosphorylase a. Structural confirmation via chromatography and peptide sequencing of purified PP2A subunits (61-kDa α and 39-kDa β) further supports target specificity .

Q. What experimental models are commonly used to assess this compound’s antitumor efficacy?

In vitro studies employ cancer cell lines (e.g., MDA-MB-231 breast cancer, PCa prostate cancer) to measure viability (MTT assay), apoptosis (Annexin V/PI staining), and migration (transwell assays). In vivo xenograft models in rodents evaluate tumor volume reduction and metastasis inhibition. For example, MDA-MB-231 xenografts showed significant growth arrest after 14 days of treatment (5 mg/kg, intraperitoneal) .

Q. How is nephrotoxicity associated with this compound studied at the molecular level?

Network pharmacology integrates target prediction (using TCMSP, CTD databases) and pathway enrichment analysis (via STRING, DAVID) to identify key nephrotoxicity pathways, such as oxidative stress and apoptosis. Molecular docking (Systems Dock Web Site) validates interactions between this compound and renal injury markers like caspase-3 and NF-κB .

Advanced Research Questions

Q. How can researchers design experiments to address variability in PP2A inhibition across cell lines?

Variability may arise from differential PP2A subunit expression or post-translational modifications. A phased approach includes:

  • Step 1 : Quantify PP2A isoform expression (Western blot, RNA-seq) in responsive vs. resistant cell lines.
  • Step 2 : Use CRISPR/Cas9 to knock out specific subunits (e.g., PP2A-Cβ) and measure IC50 shifts.
  • Step 3 : Validate functional consequences via phosphoproteomics to map downstream targets (e.g., MAPK, AKT) .

Q. What strategies mitigate this compound’s hepatotoxicity while retaining efficacy?

Structural modifications (e.g., norcantharidin, acylthiourea derivatives) reduce toxicity by altering oxygen moieties in the anhydride ring. Nanoparticle encapsulation (e.g., PLGA polymers) enhances tumor targeting and lowers systemic exposure. Co-administration with antioxidants (vitamin C) or ginsenosides further attenuates oxidative stress .

Q. How can contradictions in apoptosis induction across studies be resolved?

Contradictions may stem from cell-type-specific death pathways (e.g., extrinsic vs. intrinsic apoptosis). Researchers should:

  • Method 1 : Perform time-course assays to distinguish early (caspase-8 activation) vs. late (mitochondrial membrane depolarization) apoptosis.
  • Method 2 : Use siRNA to silence candidate mediators (e.g., DR-5 for TRAIL synergy) and assess rescue effects .

Q. What multi-omics approaches elucidate this compound’s pleiotropic mechanisms?

Integrate transcriptomics (RNA-seq), phosphoproteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. For example, PP2A inhibition upregulates p38-MAPK phosphorylation (pro-apoptotic) while downregulating GSTs (detoxification enzymes). Systems biology tools (Cytoscape) visualize target-pathway-disease networks .

Q. Methodological Guidelines

  • Toxicity Screening : Use primary hepatocyte cultures or 3D organoids to model organ-specific damage. Measure markers like ALT/AST (liver) and BUN/creatinine (kidney) .
  • Dose Optimization : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy (tumor suppression) and safety (LD50 thresholds) .
  • Data Reproducibility : Follow PRIDE standards for proteomics data and MIAME guidelines for microarray/RNA-seq. Report triplicate experiments with SEM .

特性

IUPAC Name

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-77-6
Record name Disodium cantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium cantharidin
Reactant of Route 2
Disodium cantharidin
Reactant of Route 3
Disodium cantharidin
Reactant of Route 4
Disodium cantharidin
Reactant of Route 5
Disodium cantharidin
Reactant of Route 6
Disodium cantharidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。